molecular formula C21H29N5O4 B6488732 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941873-51-4

8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6488732
CAS No.: 941873-51-4
M. Wt: 415.5 g/mol
InChI Key: ORWOGFLVYMSQLF-UHFFFAOYSA-N
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Description

8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound belonging to the purine derivative family. These compounds are characterized by their unique fused ring structures and are significant in various biological and medicinal contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be achieved via a multi-step process involving the introduction of the diethylamino and ethylphenoxy groups into the purine nucleus. Typical reaction conditions include:

  • Temperature: Generally, room temperature to moderate heat.

  • Solvents: Common solvents used include ethanol, methanol, or dimethyl sulfoxide (DMSO).

  • Catalysts: Acid or base catalysts depending on the specific step of the synthesis.

Industrial Production Methods

Industrial production methods are designed for scalability and efficiency. These typically involve:

  • Continuous flow reactors to manage reaction conditions more precisely.

  • Optimized use of catalysts to increase yield and reduce reaction time.

  • Advanced purification techniques like chromatography to ensure compound purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Typically involving reagents like hydrogen peroxide or other peroxides.

  • Reduction: : Commonly using reducing agents like lithium aluminum hydride.

  • Substitution: : Frequently involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, usually in dry ether.

  • Substitution: : Halogenated compounds as precursors, in the presence of catalysts like palladium on carbon.

Major Products

Major products of these reactions include hydroxylated derivatives, reduced amines, and substituted purine compounds, each with potential pharmacological activity.

Scientific Research Applications

In Chemistry

The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

In Biology and Medicine

  • Pharmacology: : Investigated for its potential as a therapeutic agent in treating neurological disorders.

  • Biochemistry: : Studied for its role in enzyme inhibition and interaction with nucleic acids.

In Industry

  • Agriculture: : Potential use as a growth regulator or protective agent for crops.

  • Pharmaceuticals: : Used in the development of new drugs with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as:

  • Enzymes: : Inhibits enzyme activity by binding to the active site or allosteric sites.

  • Receptors: : Modulates receptor function by acting as an agonist or antagonist.

  • Pathways: : Influences cellular signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Theophylline: : Another purine derivative, used in treating respiratory diseases.

  • Caffeine: : Known for its stimulant effects on the central nervous system.

Uniqueness

8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique structural modifications that enhance its interaction with biological targets, potentially offering novel therapeutic benefits.

There you have it—an in-depth exploration of a very complex compound. What next?

Properties

IUPAC Name

8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-5-14-9-8-10-16(11-14)30-13-15(27)12-26-17-18(22-20(26)25(6-2)7-3)24(4)21(29)23-19(17)28/h8-11,15,27H,5-7,12-13H2,1-4H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWOGFLVYMSQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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